molecular formula C10H13BFNO2 B14086030 (3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid

(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B14086030
M. Wt: 209.03 g/mol
InChI Key: KTOQDCHUJUSGAV-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidinyl Substituted Phenyl Ring: This step involves the introduction of the pyrrolidinyl group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the phenyl ring is replaced by the pyrrolidinyl group.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

IUPAC Name

(3-fluoro-4-pyrrolidin-1-ylphenyl)boronic acid

InChI

InChI=1S/C10H13BFNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2

InChI Key

KTOQDCHUJUSGAV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCC2)F)(O)O

Origin of Product

United States

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